molecular formula C7H16ClNO B13487116 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride

Cat. No.: B13487116
M. Wt: 165.66 g/mol
InChI Key: UOBPPMJGXGUIMN-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15ClNO It is a cyclobutanol derivative with an aminomethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . The reaction conditions typically involve the use of alkaline media and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dissolution of intermediates in suitable solvents, precipitation of the desired product, and purification through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminomethyl)-3,3-dimethylcyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclohexane analogs. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and steric effects are advantageous .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)3-7(9,4-6)5-8;/h9H,3-5,8H2,1-2H3;1H

InChI Key

UOBPPMJGXGUIMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CN)O)C.Cl

Origin of Product

United States

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